N-decyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide

Description

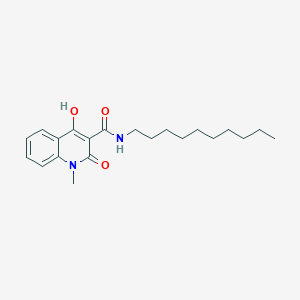

N-decyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide belongs to the 4-hydroxyquinoline-2-one class, a scaffold renowned for its diverse biological activities . Structurally, it features a quinoline core substituted with a hydroxyl group at position 4, a methyl group at position 1, and a decyl carboxamide moiety at position 3 (Figure 1). The decyl chain distinguishes it from other derivatives in this class, likely influencing its physicochemical and pharmacological properties.

Properties

Molecular Formula |

C21H30N2O3 |

|---|---|

Molecular Weight |

358.5 g/mol |

IUPAC Name |

N-decyl-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide |

InChI |

InChI=1S/C21H30N2O3/c1-3-4-5-6-7-8-9-12-15-22-20(25)18-19(24)16-13-10-11-14-17(16)23(2)21(18)26/h10-11,13-14,24H,3-9,12,15H2,1-2H3,(H,22,25) |

InChI Key |

XEZWPKAEJOTKHC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCNC(=O)C1=C(C2=CC=CC=C2N(C1=O)C)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-Hydroxy-1-methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid decylamide can be achieved through several synthetic routes. One common method involves the acylation of anthranilic acid derivatives followed by cyclization . The reaction conditions typically include the use of acyl chlorides and bases such as triethylamine . Industrial production methods may involve more scalable processes, such as the use of continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

4-Hydroxy-1-methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid decylamide undergoes various chemical reactions, including:

The major products formed from these reactions include various quinoline derivatives, which can exhibit different biological activities .

Scientific Research Applications

Antimicrobial Properties

Quinoline derivatives, including N-decyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide, have been studied for their antibacterial and antifungal activities. Research indicates that these compounds can inhibit the growth of various pathogens, potentially addressing the growing concern of antibiotic resistance.

Case Study: Antibacterial Activity

A study evaluated the antibacterial efficacy of several quinoline derivatives against common bacterial strains. The results showed that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Anti-HIV Activity

Mechanism of Action

The compound has shown promise as an anti-HIV agent by targeting the integrase enzyme crucial for viral replication. The structural characteristics of this compound facilitate its interaction with viral proteins, thereby inhibiting HIV replication.

Case Study: HIV Integrase Inhibition

In vitro studies demonstrated that this compound effectively inhibited HIV integrase activity at micromolar concentrations. The structure-function relationship analysis suggested that modifications to the quinoline core could enhance its potency as an anti-HIV therapeutic .

Anticancer Potential

Mechanism of Action

this compound has been investigated for its anticancer properties. The compound is believed to induce apoptosis in cancer cells through the inhibition of specific signaling pathways involved in cell proliferation.

Case Study: Breast Cancer Cell Lines

Research involving breast cancer cell lines indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability. Molecular docking studies revealed that it binds effectively to targets associated with cancer progression .

Synthesis and Structural Variations

The synthesis of this compound involves several steps that allow for variations in the alkyl chain and functional groups. These modifications can significantly influence the biological activity and pharmacokinetic properties of the compound.

| Synthesis Route | Yield (%) | Biological Activity |

|---|---|---|

| Initial Hydroxylation | 75 | Antibacterial activity |

| Alkylation with Decyl Group | 68 | Enhanced anti-HIV activity |

| Final Carboxamide Formation | 82 | Anticancer efficacy |

Mechanism of Action

The mechanism of action of 4-Hydroxy-1-methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid decylamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting the replication process and leading to antimicrobial effects . Additionally, this compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected 4-Hydroxyquinoline-3-carboxamides

Key Observations:

- Aromatic vs. Aliphatic Substituents: Pyridylmethyl and phenylethylamino groups introduce π-π interactions or hydrogen-bonding capabilities, critical for receptor binding in anti-inflammatory and analgesic applications .

- Stereochemical Considerations: Racemic and enantiomeric forms of phenylethylamino derivatives exhibit nearly identical planar structures, suggesting minimal conformational impact from stereochemistry in some cases .

Physicochemical and Pharmacological Properties

Physicochemical Profiles

- Lipophilicity: The decyl chain confers high logP values, contrasting with the polar pyridylmethyl group, which may enhance solubility .

- Polymorphism: Analogs like N-(3-pyridylmethyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide exhibit polymorphism, altering crystal packing and bioavailability .

Pharmacological Insights

- Anti-inflammatory Activity: Pyridylmethyl derivatives demonstrate efficacy in murine models, attributed to interactions with cyclooxygenase or cytokine pathways .

- Synthetic Accessibility: Decyl and adamantyl derivatives are synthesized via N-alkylation of isatoic anhydrides, a robust method for introducing diverse substituents .

Characterization Techniques

- NMR Spectroscopy: Used to identify regiochemical differences, such as chemical shift variations in the quinoline core (e.g., δ 7.2–8.5 ppm for aromatic protons) .

- LC-MS and IR: Confirm molecular weights and functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .

Biological Activity

N-decyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and antiviral domains. This article explores its biological activity, mechanisms of action, and relevant research findings.

Molecular Structure:

- Molecular Formula: C21H30N2O3

- Molecular Weight: 358.5 g/mol

- IUPAC Name: N-decyl-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide

Chemical Structure:

The compound features a quinoline core with a hydroxyl group and a decyl side chain, enhancing its lipophilicity and potential membrane permeability.

| Property | Value |

|---|---|

| Molecular Formula | C21H30N2O3 |

| Molecular Weight | 358.5 g/mol |

| IUPAC Name | N-decyl-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide |

| InChI Key | XEZWPKAEJOTKHC-UHFFFAOYSA-N |

This compound exhibits its biological effects primarily through the following mechanisms:

- DNA Intercalation: The quinoline core can intercalate into DNA, disrupting replication processes and leading to antimicrobial effects.

- Enzyme Inhibition: It has been shown to inhibit specific enzymes associated with bacterial and viral replication, making it a candidate for drug development against resistant strains.

Antimicrobial Activity

Research indicates that derivatives of 4-hydroxyquinoline compounds possess notable antibacterial properties. For instance, studies have demonstrated moderate antibacterial activity against various strains of bacteria, including those that are opportunistic in immunocompromised patients.

Antiviral Activity

The compound has been evaluated for its potential as an anti-HIV agent. A study involving similar quinoline derivatives showed that compounds with structural similarities could inhibit HIV integrase (IN) activity, although specific data on N-decyl derivatives is limited.

Case Studies and Experimental Data

Several studies have investigated the biological activity of similar compounds:

-

Antibacterial Studies:

- A study reported the synthesis of various 4-hydroxyquinoline derivatives and their evaluation against bacterial strains using Minimum Inhibitory Concentration (MIC) assays. Compounds showed varying degrees of antibacterial efficacy, with some achieving MIC values below 100 µM against resistant strains .

- Antiviral Studies:

- Docking Studies:

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other quinoline derivatives:

| Compound | Antimicrobial Activity | Antiviral Activity | Remarks |

|---|---|---|---|

| N-decyl-4-hydroxy-1-methyl... | Moderate | Potential | Enhanced lipophilicity due to decyl chain |

| 4-Hydroxy-2-oxo... | Significant | Moderate | Lacks decyl chain; different solubility |

| 4-Methyl-2-oxo... | Low | Low | Less effective due to structural differences |

Q & A

Q. What are the established synthetic routes for N-decyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide, and what key reaction conditions optimize yield?

Methodological Answer: The synthesis typically involves a multi-step approach:

- Quinoline Core Formation : Use the Skraup synthesis (aniline condensation with glycerol and sulfuric acid) or Friedländer annulation to construct the quinoline backbone .

- Functionalization : Introduce the 4-hydroxy group via electrophilic aromatic substitution (e.g., hydroxylamine) and the 3-carboxamide moiety through nucleophilic acyl substitution. The decyl chain is incorporated via alkylation or amide coupling under reflux with polar aprotic solvents (e.g., DMF) and catalysts like NaH or K₂CO₃ .

- Optimization : Yield improvements require precise control of temperature (reflux at 80–110°C), anhydrous conditions, and purification via column chromatography or recrystallization .

Q. Which spectroscopic and chromatographic methods are recommended for structural validation of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., decyl chain integration at N1, hydroxy at C4) and hydrogen bonding patterns .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using C18 columns with acetonitrile/water mobile phases .

- Mass Spectrometry (HRMS) : Validate molecular weight (C₂₃H₃₄N₂O₃; calc. 410.26 g/mol) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Identify key functional groups (e.g., carbonyl stretch at ~1680 cm⁻¹ for the 2-oxo group) .

Q. What in vitro assays are typically employed to screen its biological activity?

Methodological Answer:

- Enzyme Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., kinases, topoisomerases) using fluorogenic substrates .

- Antimicrobial Screening : Perform broth microdilution (MIC determination) against Gram-positive/negative bacteria .

- Cytotoxicity Testing : Use MTT/WST-1 assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate selectivity indices .

Advanced Research Questions

Q. How does the decyl substituent influence the compound's physicochemical and pharmacological profile compared to shorter alkyl chains?

Methodological Answer:

- Lipophilicity : The decyl chain increases logP, enhancing membrane permeability but potentially reducing aqueous solubility. Compare with ethyl/pentyl analogs using shake-flask or chromatographic logP determination .

- Bioactivity : Longer alkyl chains may improve target binding via hydrophobic interactions (e.g., enzyme pockets). Conduct SAR studies with analogs varying in chain length and measure binding affinities (SPR/ITC) .

- Metabolic Stability : Evaluate hepatic microsomal stability; longer chains may resist oxidative metabolism compared to shorter analogs .

Q. What crystallographic challenges arise in resolving this compound's structure, and how can SHELX utilities address them?

Methodological Answer:

- Disorder in the Decyl Chain : The flexible alkyl chain may cause electron density smearing. Mitigate by collecting high-resolution data (<1.0 Å) and refining with SHELXL’s PART/SUMP instructions to model disorder .

- Hydrogen Bonding Networks : Use SHELXE to resolve intramolecular H-bonds (e.g., 4-hydroxy to 2-oxo) and intermolecular interactions driving crystal packing .

- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry and R1/Rfactor convergence below 5% .

Q. How should researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

Methodological Answer:

- Pharmacokinetic (PK) Profiling : Measure bioavailability, plasma half-life, and tissue distribution (LC-MS/MS) to identify poor in vivo exposure .

- Orthogonal Assays : Validate target engagement ex vivo (e.g., Western blot for enzyme inhibition in tumor xenografts) .

- Metabolite Identification : Use HRMS to detect inactive/degraded metabolites that reduce in vivo efficacy .

Q. What computational strategies are effective in predicting its interaction with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model binding poses in enzyme active sites (e.g., quinoline ring stacking with aromatic residues) .

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability (GROMACS) over 100 ns to assess decyl chain flexibility and binding entropy .

- QSAR Modeling : Corrogate substituent effects (e.g., decyl vs. methyl) with bioactivity data to design optimized analogs .

Q. Are there known polymorphic forms of this compound, and how do they affect bioactivity?

Methodological Answer:

- Polymorph Screening : Perform solvent-mediated crystallization (e.g., acetonitrile vs. ethanol) and analyze via PXRD/DSC to identify forms .

- Bioactivity Differences : Compare dissolution rates (intrinsic solubility) and cellular uptake (confocal microscopy) of polymorphs .

- Stability Testing : Accelerated aging (40°C/75% RH) to assess polymorphic transitions and shelf-life implications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.